Thiazyl fluoride

Bond Dissociation Enthalpy Thermochemistry Reactivity

Thiazyl fluoride, with the chemical formula NSF, is a colorless, pungent gas at room temperature that condenses to a pale yellow liquid at 0.4 °C. It is a key binary precursor in sulfur-nitrogen-fluorine chemistry, from which nearly all compounds in this class can be derived.

Molecular Formula FNS
Molecular Weight 65.07 g/mol
CAS No. 18820-63-8
Cat. No. B13737732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazyl fluoride
CAS18820-63-8
Molecular FormulaFNS
Molecular Weight65.07 g/mol
Structural Identifiers
SMILESN#SF
InChIInChI=1S/FNS/c1-3-2
InChIKeyIMFUYZDKLVTPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazyl Fluoride (CAS 18820-63-8) for Advanced Sulfur-Nitrogen-Fluorine Chemistry


Thiazyl fluoride, with the chemical formula NSF, is a colorless, pungent gas at room temperature that condenses to a pale yellow liquid at 0.4 °C [1]. It is a key binary precursor in sulfur-nitrogen-fluorine chemistry, from which nearly all compounds in this class can be derived [2]. Its molecular structure features a short N-S bond length of 1.448 Å, indicating significant multiple-bond character [3]. The compound is extremely hygroscopic and unstable at room temperature, requiring careful handling and storage under anhydrous conditions, typically at -78 °C [4].

Why Thiazyl Fluoride (NSF) Cannot Be Replaced by Generic Thiazyl Halides or Precursors


Direct substitution of thiazyl fluoride with its closest analogs, such as thiazyl chloride (NSCl) or thiazyl trifluoride (NSF3), is not feasible due to fundamental differences in reactivity, stability, and electronic structure. While NSF3 is a stable, tetrahedral gas, NSF is a highly reactive, bent molecule prone to decomposition at room temperature [1]. The N-S bond length in NSF (1.448 Å) is intermediate between that of NSF3 (~1.43 Å) and NSCl (1.450 Å), reflecting distinct bond orders and thus divergent chemical behavior [2]. Furthermore, the monomeric form of NSF is thermodynamically unstable and readily oligomerizes, a property not shared by the stable NSF3 [3]. These intrinsic differences dictate that NSF cannot be a drop-in replacement for other thiazyl compounds in synthetic or material science applications.

Quantitative Differentiation of Thiazyl Fluoride (CAS 18820-63-8) from Key Comparators


NSF vs. NSF3: A 24 kcal/mol Difference in N-S Bond Dissociation Enthalpy Drives Reactivity

Thiazyl fluoride (NSF) exhibits a significantly weaker N-S bond compared to the more stable thiazyl trifluoride (NSF3). This is a primary driver for its higher reactivity and instability at room temperature [1]. The measured N-S bond dissociation enthalpy for NSF is 71 kcal mol⁻¹, whereas for NSF3 it is 93 kcal mol⁻¹ [1]. This quantitative difference, representing a 24 kcal mol⁻¹ (34%) stronger bond in NSF3, directly explains why NSF3 is a stable gas while NSF decomposes at ambient conditions and must be stored at -78 °C [2].

Bond Dissociation Enthalpy Thermochemistry Reactivity

NSF vs. S4N4 and S2N2: The Shortest S-N Bond Length in the Class Defines Unique Electronic Structure

Computational analysis of sulfur-nitrogen compounds reveals that thiazyl fluoride (NSF) possesses the shortest S-N bond length among its closest structural analogs, including tetrasulfur tetranitride (S4N4) and disulfur dinitride (S2N2) [1]. The calculated S-N bond length for NSF is 1.441 Å, compared to 1.610 Å for S4N4 and 1.636 Å for S2N2 [1]. This 0.17-0.20 Å difference indicates a higher bond order and greater multiple-bond character in NSF. This unique electronic feature dictates its distinct reactivity profile as an electrophilic and nucleophilic reagent [2].

Bond Length Electronic Structure Computational Chemistry

NSF vs. NSF3: A 46 kcal mol⁻¹ Difference in Standard Enthalpy of Formation Alters Thermodynamic Handling

The standard enthalpy of formation (ΔHf°) provides a fundamental measure of thermodynamic stability. For thiazyl fluoride (NSF), ΔHf° is +(41 ± 2) kcal mol⁻¹, whereas for thiazyl trifluoride (NSF3), it is -(85.2 ± 0.5) kcal mol⁻¹ [1]. This 126 kcal mol⁻¹ difference (NSF being endothermic, NSF3 being exothermic) quantitatively explains the profound stability gap. The positive ΔHf° of NSF indicates it is thermodynamically unstable with respect to its constituent elements, consistent with its observed decomposition at room temperature and its calculated greater stability over the isomeric nitrosyl fluoride (FNS) by 26.2 kcal/mol [2].

Enthalpy of Formation Thermodynamics Stability

NSF vs. NSF3: Incompatible Storage Conditions and Reactivity with Water Dictate Experimental Design

Thiazyl fluoride (NSF) and thiazyl trifluoride (NSF3) exhibit fundamentally different storage and reactivity profiles. NSF3 is a stable, colorless gas that does not react with ammonia or hydrogen chloride [1]. In stark contrast, NSF is unstable at room temperature, decomposes, and must be stored at -78 °C [2]. Furthermore, NSF reacts violently with water [2]. This contrasts sharply with the relative inertness of NSF3. Another practical consideration is that NSF can be stored at room temperature in copper or fluoroplastic vessels, but slowly decomposes in glass, forming a mixture of OSF2, SO2, SiF4, S4N4, and N2 [3].

Storage Stability Material Compatibility Handling

Validated Application Scenarios for Thiazyl Fluoride (CAS 18820-63-8) Based on Differential Evidence


Synthesis of High-Energy Polyfluoro Organo Sulfur-Nitrogen Compounds

The weaker N-S bond (71 kcal mol⁻¹) and unique polarity (Nδ⁻–Sδ⁺) of thiazyl fluoride make it a superior building block for the synthesis of complex polyfluoro organo sulfur-nitrogen heterocycles via cycloaddition and nucleophilic substitution reactions [1]. Its instability, evidenced by its positive enthalpy of formation, is harnessed to drive these reactions to completion under controlled conditions [2]. Unlike the more stable NSF3, NSF provides a lower-energy pathway for introducing the S≡N moiety into organic frameworks.

Precursor for Polythiazyl (SN)x and Related Conductive Polymers

As a monomeric source of the S-N unit, thiazyl fluoride is a potential precursor for the synthesis of polythiazyl (SN)x, the first conductive inorganic polymer, and its derivatives [1]. The short S-N bond (1.448 Å) and its tendency to oligomerize are crucial for forming the conjugated backbone required for metallic conductivity and superconductivity at low temperatures [2]. The use of NSF as a monomer offers a route to potentially processable polymers with tailored electronic properties [3].

Synthesis of Thiazyl Cation Salts for Coordination Chemistry

The labile S-F bond in thiazyl fluoride allows for facile fluoride abstraction by strong Lewis acids (e.g., AsF5, SbF5), generating the highly reactive thiazyl cation [NS]⁺ [1]. This cation is a potent electrophile and a versatile ligand for transition metal complexes [2]. The quantitative difference in bond energy compared to the S-Cl bond in NSCl dictates that NSF is the preferred reagent for generating the [NS]⁺ synthon under milder conditions [3].

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